![molecular formula C14H11NS B14662098 4-[(Phenylsulfanyl)methyl]benzonitrile CAS No. 51229-54-0](/img/structure/B14662098.png)
4-[(Phenylsulfanyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C14H11NS It is characterized by a benzonitrile core substituted with a phenylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable aryl halide undergoes substitution with a nucleophile, such as a thiol, under basic conditions to introduce the phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(Phenylsulfanyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzonitrile involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in various chemical reactions, while the nitrile group can form interactions with nucleophiles. These interactions can influence the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a phenylsulfanyl group.
4-Chlorobenzonitrile: Contains a chlorine atom instead of a phenylsulfanyl group.
Uniqueness
4-[(Phenylsulfanyl)methyl]benzonitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
51229-54-0 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2 |
InChI Key |
KUZORYBBQNJOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
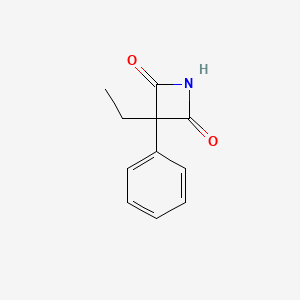
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
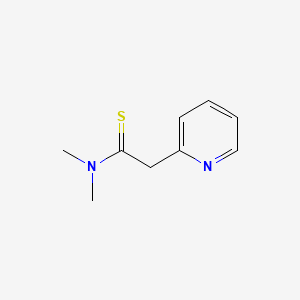
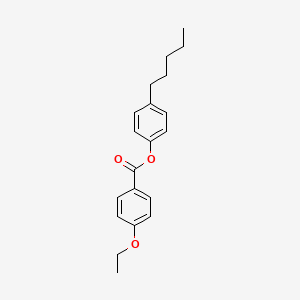

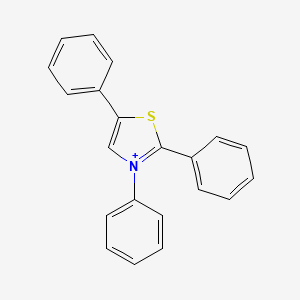
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)


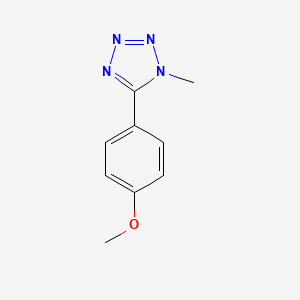
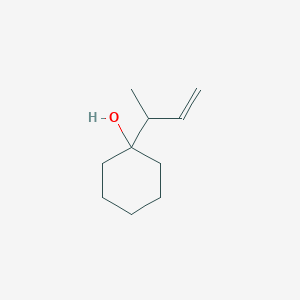
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
